(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. One common method is the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride as an intermediate . This intermediate can then be further reacted with a suitable carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound often relies on continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous synthesis systems, such as the addition of formic acid to the reaction mixture, can enhance the reaction rate and reduce side reactions . This approach allows for efficient large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function . This reactivity is primarily driven by the presence of the hydroxylamine and oxime groups, which can undergo nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the oxime group.
Oximes: Compounds containing the oxime functional group but without the hydroxylamine moiety.
Amines: Compounds with an amine group, which can undergo similar nucleophilic reactions.
Uniqueness
(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine is unique due to the combination of hydroxylamine and oxime functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications .
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)6(8-10)5(3)7-9/h4,9-10H,1-3H3/b7-5+,8-6+ |
InChI Key |
SGAKCJKAXKKZDG-KQQUZDAGSA-N |
Isomeric SMILES |
CC(C)/C(=N\O)/C(=N/O)/C |
Canonical SMILES |
CC(C)C(=NO)C(=NO)C |
Origin of Product |
United States |
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